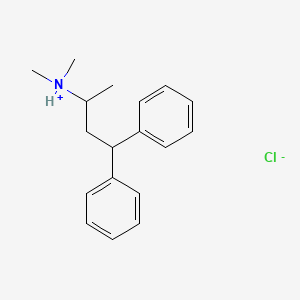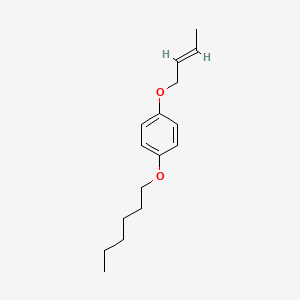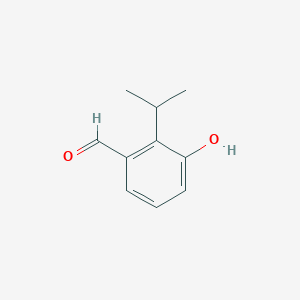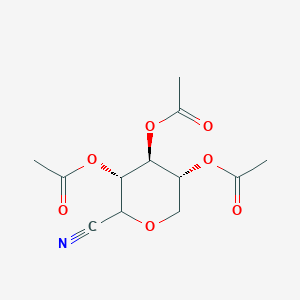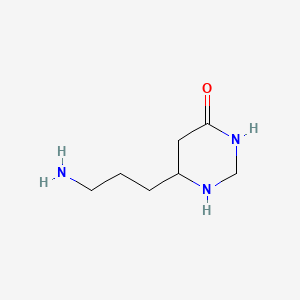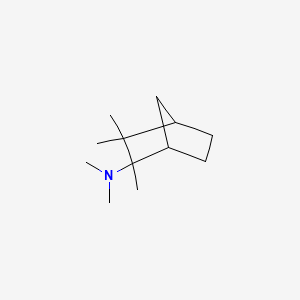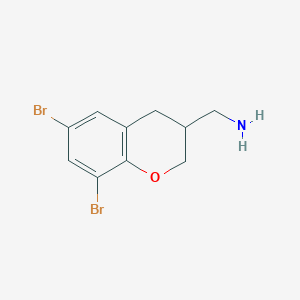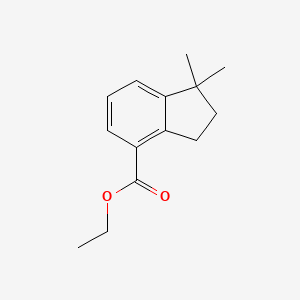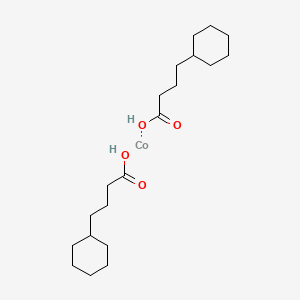![molecular formula C16H21N3 B13814403 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine is a compound that features a unique structure combining an imidazole ring with a piperidine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the imidazole ring to an imidazoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine can be compared with other similar compounds, such as:
2-Phenylimidazole: Lacks the piperidine moiety, making it less versatile in biological applications.
1-(2-Phenylethyl)piperidine: Lacks the imidazole ring, reducing its potential for metal ion binding and enzyme inhibition.
2-Phenyl-4,5-dihydro-1H-imidazole: Contains a reduced imidazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined imidazole and piperidine structure, providing a versatile platform for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C16H21N3 |
|---|---|
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
1-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C16H21N3/c1-3-7-14(8-4-1)16-17-13-15(18-16)9-12-19-10-5-2-6-11-19/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18) |
Clave InChI |
XBSJJSNIAKHDKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CN=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
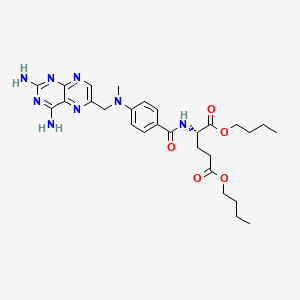
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
